1-benzyl-1H-pyrrole-2-carboxylic acid
Overview
Description
1-benzyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrrole ring substituted with a benzyl group at the nitrogen atom and a carboxylic acid group at the second carbon atom. Pyrroles are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-pyrrole-2-carboxylic acid can be synthesized through various methods. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalytic amount of iron (III) chloride, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the Fischer synthesis using 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1-benzyl-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
1-benzyl-1H-pyrrole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third carbon atom instead of the second.
Uniqueness
1-benzyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Benzyl-1H-pyrrole-2-carboxylic acid (C12H11NO2) is a heterocyclic organic compound characterized by a pyrrole ring substituted with a benzyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound's molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol. Its structure facilitates various chemical reactions, including oxidation, reduction, and substitution, which are essential for its applications in organic synthesis and drug development .
Biological Activities
Research has indicated that this compound exhibits several important biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition at certain concentrations. For instance, the minimum inhibitory concentration (MIC) values indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Research indicates that it can induce apoptosis in cancer cell lines, suggesting its utility as a chemotherapeutic agent. The compound's mechanism involves interaction with cellular pathways that regulate cell growth and survival, leading to reduced viability of cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various cellular processes. The precise targets and pathways remain an area of active research, but initial studies suggest involvement in apoptosis pathways and modulation of cell cycle regulators.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-benzyl-1H-indole-2-carboxylic acid | C15H13NO2 | Indole structure; different biological activity |
1-benzyl-1H-pyrrole-3-carboxylic acid | C12H11NO2 | Carboxylic acid group at the third carbon |
5-benzyl-1H-pyrrole-2-carboxylic acid | C12H11NO2 | Fluorinated benzyl substituent; enhanced bioactivity potential |
This table illustrates how variations in the position of functional groups can significantly impact the biological activity and applications of these compounds.
Case Studies
Several case studies have focused on the pharmacological effects of this compound:
- Anticancer Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Assessment : A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli found that the compound exhibited notable antibacterial activity, with MIC values indicating effectiveness at low concentrations.
Properties
IUPAC Name |
1-benzylpyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGDCEFWAMGBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566575 | |
Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18159-22-3 | |
Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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